molecular formula C8H6Br2O B057523 2-Bromo-1-(2-bromophenyl)ethanone CAS No. 49851-55-0

2-Bromo-1-(2-bromophenyl)ethanone

Cat. No. B057523
CAS RN: 49851-55-0
M. Wt: 277.94 g/mol
InChI Key: LAXPJIJQTHJGCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-1-(2-bromophenyl)ethanone has been synthesized through various methods, including halogen-exchange reactions and improvement methods using Br2 as the brominating reagent. These synthesis methods have focused on optimizing yield and purity, demonstrating the compound's accessibility for further studies and applications (Li Yu-feng, 2013). Additionally, a novel three-component condensation reaction involving an isocyanide, an electron-deficient acetylenic ester, and 2-bromo-1-(4-bromophenyl)ethanone has been developed to efficiently produce fully substituted iminolactones in high yields without the need for activation or modification (A. Shaabani, Ebrohim Soleimani, Afshin Sarvary, 2008).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related bromophenyl compounds have been thoroughly investigated through experimental and theoretical means, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). These studies have provided insights into the compound’s stability, which arises from hyper-conjugative interactions and charge delocalization, analyzed using Natural Bond Orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis have also been utilized to determine charge transfer within the molecule (Y. Mary et al., 2015).

Chemical Reactions and Properties

2-Bromo-1-(2-bromophenyl)ethanone participates in various chemical reactions, including three-component condensation reactions that produce fully substituted iminolactones. This reactivity showcases the compound's versatility in synthetic chemistry, providing avenues for developing novel compounds with potential applications in materials science and pharmaceuticals (A. Shaabani, Ebrohim Soleimani, Afshin Sarvary, 2008).

Physical Properties Analysis

The physical properties of 2-Bromo-1-(2-bromophenyl)ethanone and related compounds have been characterized through various analytical techniques. Studies have focused on understanding the compound's crystalline structure, employing single-crystal X-ray crystallography to elucidate its geometric parameters. These analyses contribute to a deeper understanding of the compound's physical characteristics, essential for its manipulation and application in different chemical contexts.

Chemical Properties Analysis

The chemical properties of 2-Bromo-1-(2-bromophenyl)ethanone are closely related to its reactivity and interactions with other molecules. NBO, HOMO-LUMO, and Molecular Electrostatic Potential (MEP) analyses have been instrumental in understanding the compound's electron distribution, reactivity sites, and potential for charge transfer. Such studies are crucial for predicting the compound's behavior in various chemical reactions and its interaction with biological molecules, thereby facilitating its application in designing drugs and materials with specific functionalities (Y. Mary et al., 2015).

Scientific Research Applications

  • Hydrogen-bonding patterns in enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, are characterized by bifurcated intra- and intermolecular hydrogen bonding, which leads to the formation of hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007).

  • A novel three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone efficiently produces fully substituted iminolactones in high yields (Shaabani et al., 2008).

  • 2-Bromo-1-(5-nitrothiophen-2-yl)ethanone or 2-bromo-1-(4-nitrophenyl)ethanone react with cyclic nitronate anions to form α,β-unsaturated ketones via a SRN1 mechanism, a method useful for synthesizing a variety of chalcone analogues (Curti et al., 2007).

  • The synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, has been improved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% (Yu-feng, 2013).

  • Palladium-catalyzed selective α-arylation of ortho-bromoacetophenones, including the synthesis of 1-(2-bromophenyl)-2-phenylethanones, demonstrates the method's scope and generality (Krishna et al., 2014).

  • The synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, effective as a chemical protective group, was achieved with higher yields through a halogen-exchange reaction (Hong-xia, 2007).

  • The identification of pyrolysis products of the psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) provides insights into its stability and potential formation of unknown inhalable substances (Texter et al., 2018).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-bromo-1-(2-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXPJIJQTHJGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372109
Record name 2-bromo-1-(2-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-bromophenyl)ethanone

CAS RN

49851-55-0
Record name 2-bromo-1-(2-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenacyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromine (40.3 g, 0.25 mol) was added dropwise to a solution of 2′-Bromoacetophenone (50.0 g, 0.25 mol) in acetic acid (50 ml) over 1.5 hours at 15–20° C. The solution was then allowed to warm to room temperature and concentrated under reduced pressure to yield a crude product that was used without further purification.
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared from 1-(2-bromo-phenyl)-ethanone (2.5 g, 12.6 mmol) in the manner described for 2-bromo-1-(2,5-dichlorophenyl)ethanone (Method I-2), affording 1.98 g (57%) of 2-bromo-1-(2-bromo-phenyl)-ethanone as a clear oil. 1H-NMR (CD2Cl2) δ 8.13 (t, J=2 Hz, 1H), 7.92 (dm, J=8 Hz, 1H), 7.78 (dm, J=8 Hz, 1H), 7.42 (t, J=8 Hz, 1H), 4.49 (s, 2H); TLC Rf=0.38, 15%, ethyl acetate-hexanes.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
N Sattar, HL Siddiqui, WA Siddiqui… - … Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C15H10BrNO4S, contains two different conformers in which the benzisothiazole rings are essentially planar, with rms deviations of 0.012 and …
Number of citations: 2 scripts.iucr.org
R Samala, S Kumar Nukala… - …, 2022 - Wiley Online Library
The CuI promoted one‐pot multi‐component synthesis of new fused [1,2,3]triazolo[5,1‐a]isoquinoline derivatives (4 a–4 h, 8 a–8 f & 9 a–9 f) without isolating unsafe azides and their in …
S Xu, P Wu, W Zhang - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
α-Bromo ketones are versatile intermediates of high practical utility. Traditional approaches to these compounds are restricted to a relatively hazardous/complex reagent combination, a …
Number of citations: 22 pubs.rsc.org
M Zeng, RX Huang, WY Li, XW Liu, FL He, YY Zhang… - Tetrahedron, 2016 - Elsevier
A novel and efficient In(OTf) 3 and HOAc cooperatively catalyzed hydration of 1-haloalkynes is described. This method provides ready access to α-chloromethyl ketones, α-bromomethyl …
Number of citations: 32 www.sciencedirect.com
H Zou, W He, Q Dong, R Wang, N Yi… - European Journal of …, 2016 - Wiley Online Library
The hydration of haloalkynes to give α‐halomethyl ketones was achieved based on a combination of a Cu(OAc) 2 catalyst and a TFA (trifluoroacetic acid) promoter. This is the first …
MF Baig, SP Shaik, NH Krishna… - European Journal of …, 2017 - Wiley Online Library
An efficient one‐pot route for the construction of naphtho[1′,2′:4,5]imidazo[1,2‐a]pyridin‐5‐yl(aryl)methanones and 5‐phenylnaphtho[1′,2′:4,5]imidazo[1,2‐a]pyridines by …
MB Young, JC Barrow, KL Glass… - Journal of medicinal …, 2004 - ACS Publications
In an effort to discover potent, clinically useful thrombin inhibitors, a rapid analogue synthetic approach was used to explore the P 1 region. Various benzylamines were coupled to a …
Number of citations: 108 pubs.acs.org
OA Bihdan, VV Parchenko - Research Journal of Pharmacy and …, 2021 - indianjournals.com
Current trends in the search for new biologically active compounds among synthetic molecules have arguably proved a priority in studies of the heterocyclic 1,2,4-triazole system. For …
Number of citations: 1 www.indianjournals.com
S Ravez, C Corbet, Q Spillier, A Dutu… - Journal of medicinal …, 2017 - ACS Publications
Given the putative role of PHGDH in cancer, development of inhibitors is required to explore its function. In this context, we established and validated a straightforward enzymatic assay …
Number of citations: 51 pubs.acs.org
XY Guan, Z Al-Misba'a, KW Huang - Arabian Journal of Chemistry, 2015 - Elsevier
A highly efficient method for the synthesis of α-halocarbonyl compounds has been achieved via selective monobromination of aromatic and aliphatic carbonyl compounds with N-…
Number of citations: 28 www.sciencedirect.com

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